tert-butyl (3S)-3-amino-3-phenylpropanoate
Overview
Description
Tert-butyl (3S)-3-amino-3-phenylpropanoate is an organic compound that belongs to the class of amino acid esters. It is characterized by the presence of a tert-butyl ester group, an amino group, and a phenyl group attached to a propanoate backbone. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with enzymes such as ribonuclease pancreatic, triosephosphate isomerase, methionine aminopeptidase 2, and biphenyl-2,3-diol 1,2-dioxygenase . These enzymes play crucial roles in various biological processes, including protein synthesis, glycolysis, protein maturation, and aromatic compound degradation, respectively .
Mode of Action
It’s known that the tert-butyl group exhibits a unique reactivity pattern due to its crowded structure . This could potentially influence the compound’s interaction with its targets, leading to changes in their function or activity.
Biochemical Pathways
The compound’s potential interaction with the aforementioned enzymes suggests that it could impact a variety of pathways, including protein synthesis and degradation, glycolysis, and aromatic compound metabolism .
Pharmacokinetics
The compound’s tert-butyl group could potentially influence these properties, given its known effects on chemical reactivity .
Result of Action
Given its potential interaction with various enzymes, it could potentially influence a range of cellular processes, including protein synthesis and degradation, energy production, and aromatic compound metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S)-3-amino-3-phenylpropanoate typically involves the esterification of (3S)-3-amino-3-phenylpropanoic acid with tert-butyl alcohol. One common method involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Another method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions. This method proceeds through Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation in a one-pot reaction .
Industrial Production Methods
In industrial settings, the production of tert-butyl esters often employs flow microreactor systems. These systems allow for the efficient and sustainable synthesis of tert-butyl esters by enabling precise control over reaction conditions and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3S)-3-amino-3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: The tert-butyl group can be oxidized to form tert-butyl alcohol or other oxidation products.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and manganese-oxo species.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alcohols or amines can be used in the presence of acid or base catalysts.
Major Products Formed
Oxidation: Tert-butyl alcohol and other oxidized derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Tert-butyl (3S)-3-amino-3-phenylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals and drug delivery systems.
Industry: It is employed in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (3S)-3-amino-4-phenylbutanoate: Similar structure with an additional carbon in the backbone.
Tert-butyl (3S)-3-amino-3-(4-methylphenyl)propanoate: Similar structure with a methyl group on the phenyl ring.
Tert-butyl (3S)-3-amino-3-(4-methoxyphenyl)propanoate: Similar structure with a methoxy group on the phenyl ring
Uniqueness
Tert-butyl (3S)-3-amino-3-phenylpropanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and interaction profiles. The presence of the tert-butyl ester group provides steric hindrance, while the amino and phenyl groups offer opportunities for various chemical modifications and interactions.
Properties
IUPAC Name |
tert-butyl (3S)-3-amino-3-phenylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-13(2,3)16-12(15)9-11(14)10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYCBAISLMKLMT-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120686-18-2 | |
Record name | 1,1-Dimethylethyl (βS)-β-aminobenzenepropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120686-18-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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